molecular formula C14H22O4S B8249192 6-methoxyhexyl 4-methylbenzenesulfonate

6-methoxyhexyl 4-methylbenzenesulfonate

Cat. No.: B8249192
M. Wt: 286.39 g/mol
InChI Key: SXJBGSYJUNDQOV-UHFFFAOYSA-N
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Description

6-methoxyhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O4S . It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 6-methoxyhexyl group. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-toluenesulfonic acid 6-methoxyhexyl ester typically involves the esterification of p-toluenesulfonic acid with 6-methoxyhexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of p-toluenesulfonic acid 6-methoxyhexyl ester involves similar esterification processes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methoxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.

    Hydrolysis: Acidic conditions with water are used, often involving heating.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted esters or ethers.

    p-Toluenesulfonic acid and 6-methoxyhexanol.

    Reduction: 6-methoxyhexanol.

Mechanism of Action

The mechanism of action of p-toluenesulfonic acid 6-methoxyhexyl ester primarily involves its role as an ester. In catalytic processes, it can act as a proton donor, facilitating various organic transformations. The sulfonate group is a good leaving group, making the compound effective in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxyhexyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized organic synthesis and industrial applications .

Properties

IUPAC Name

6-methoxyhexyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-13-7-9-14(10-8-13)19(15,16)18-12-6-4-3-5-11-17-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJBGSYJUNDQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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